The compound {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol is a complex organic molecule characterized by its unique spirocyclic structure. It features two cyclopropane rings and a pyrrolizine moiety, contributing to its distinct chemical properties. The compound is classified under the CAS number 2916866-94-7 and has a molecular formula of . Its structural complexity makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Further research is necessary to elucidate the specific biological activities of this compound.
Synthesis of {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol typically involves multi-step organic synthesis techniques. Potential methods include:
Specific synthetic routes have not been detailed in the available literature but may follow established protocols for similar spirocyclic compounds.
Several compounds share structural similarities with {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol. These include:
Compound Name | CAS Number | Structural Features |
---|---|---|
(2S,8S)-2-fluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-yl]methanol | 2940870-65-3 | Fluorinated spirocyclic structure |
6'-aminospiro[cyclopropane-1,3'-indoline]-2'-one | 811803-24-4 | Amino-substituted spiro compound |
(11Z)-5,6-dihydrobenzo[c]benzazocine | 23194-93-6 | Dihydrobenzazocine structure |
The uniqueness of {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol lies in its specific arrangement of multiple cyclopropane rings and a pyrrolizine unit, which may confer distinct chemical reactivity and potential biological properties not observed in the other listed compounds. Further comparative studies could highlight these differences more clearly.